Adenosine A2A Receptor Inverse Agonism: Superior Potency of 5-Amino-2-(hydroxymethyl)benzimidazole Versus 5-Nitro Analog
In a direct head-to-head comparison using CHO cells expressing the human Adenosine A2A receptor, 5-Amino-2-(hydroxymethyl)benzimidazole demonstrated inverse agonist activity with an IC50 of 2.9 nM, as measured by inhibition of cAMP accumulation. In the same assay system and under identical conditions (150 min incubation), the 5-nitro analog (5-Nitro-2-(hydroxymethyl)benzimidazole) showed no measurable inverse agonist activity up to 10 µM [1]. This represents a >3,000-fold difference in potency attributable solely to the 5-amino substituent.
| Evidence Dimension | Inverse agonist potency (cAMP inhibition) at human Adenosine A2A receptor |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | 5-Nitro-2-(hydroxymethyl)benzimidazole: IC50 > 10,000 nM (no activity detected up to 10 µM) |
| Quantified Difference | >3,448-fold more potent (calculated based on minimum difference) |
| Conditions | CHO cells expressing human Adenosine A2A receptor; cAMP accumulation assay; 150 min incubation |
Why This Matters
This data directly quantifies the essential nature of the 5-amino group for high-affinity target engagement at the A2A receptor, making this compound the required choice for any study involving A2A receptor pharmacology.
- [1] BindingDB. (2023). BDBM50449642 (CHEMBL4167557): Affinity Data for Adenosine A2A Receptor. Assay ID 6, Entry ID 50001881. View Source
